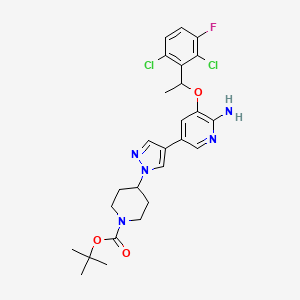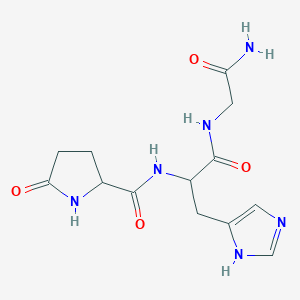
2-Tetrahydrofuranyl 5-norbornen-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetrahydrofuranyl 5-norbornen-2-carboxylate, also known as 2-Tetrahydrofuranyloxycarbonyl-5-norbornene, is a chemical compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a norbornene moiety. It is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetrahydrofuranyl 5-norbornen-2-carboxylate typically involves the esterification of 5-norbornene-2-carboxylic acid with tetrahydrofuran-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. The scalability of the synthesis process allows for large-scale production to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-Tetrahydrofuranyl 5-norbornen-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Tetrahydrofuranyl 5-norbornen-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tetrahydrofuranyl 5-norbornen-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ester group, which can undergo hydrolysis, oxidation, or reduction. These reactions enable the compound to participate in various biochemical processes, making it a valuable tool in medicinal chemistry and drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Tetrahydrofuranyloxycarbonyl-5-norbornene
- Tetrahydrofuran-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Uniqueness
2-Tetrahydrofuranyl 5-norbornen-2-carboxylate stands out due to its unique combination of a tetrahydrofuran ring and a norbornene moiety. This structure imparts specific reactivity and stability, making it suitable for various applications in chemistry, biology, and industry. Its versatility and ease of synthesis further enhance its appeal compared to similar compounds .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
oxolan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C12H16O3/c13-12(15-11-2-1-5-14-11)10-7-8-3-4-9(10)6-8/h3-4,8-11H,1-2,5-7H2 |
InChI Key |
RVVWLPDCSZPLER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)OC(=O)C2CC3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)


![5-[(8S,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-17-yl]pyridine-2-D](/img/structure/B12280634.png)

![6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B12280647.png)

![[2-(2-Ethoxyethoxy)ethoxy]acetic acid](/img/structure/B12280653.png)
